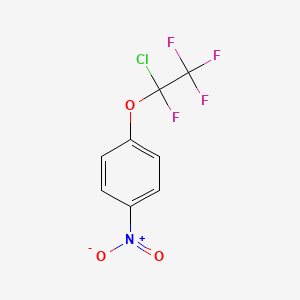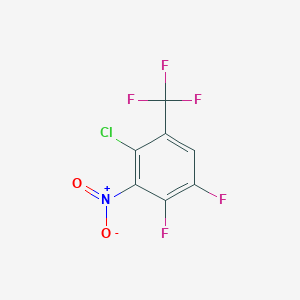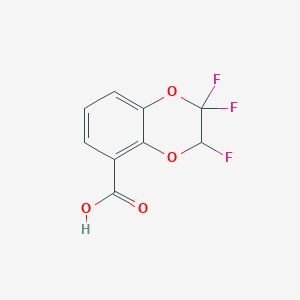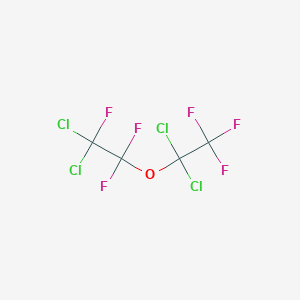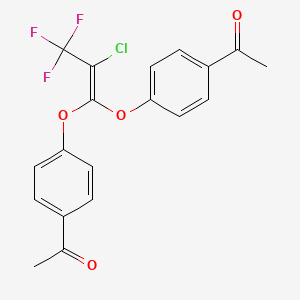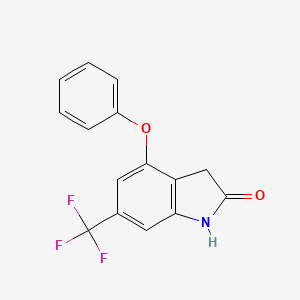
4-Phenoxy-6-(trifluoromethyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenoxy-6-(trifluoromethyl)indolin-2-one, also known as 4-Phenoxy-6-TFMI, is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. 4-Phenoxy-6-TFMI is a derivative of indole, and has been used as a building block for the synthesis of new molecules and materials. Its unique structure has enabled researchers to explore its potential applications in a wide range of fields, including organic synthesis, drug discovery, and biochemistry.
Applications De Recherche Scientifique
4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been studied for its potential applications in a variety of scientific research fields. In organic synthesis, 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been used as a building block for the synthesis of new molecules and materials. In drug discovery, 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been used as a scaffold for the development of novel bioactive compounds. In biochemistry, 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been studied for its potential applications in enzyme inhibition and protein-protein interactions.
Mécanisme D'action
The mechanism of action of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been shown to interact with certain proteins, such as the transcription factor NF-κB, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI are not fully understood. However, the compound has been shown to have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been shown to interact with certain proteins, such as the transcription factor NF-κB, which is involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI in lab experiments is its ability to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been shown to interact with certain proteins, such as the transcription factor NF-κB, which is involved in the regulation of gene expression. The main limitation of using 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI in lab experiments is that the exact mechanism of action of the compound is not fully understood.
Orientations Futures
Given the potential applications of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI in a variety of scientific research fields, there are numerous potential future directions for research. These include the development of novel compounds based on the 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI scaffold, further studies into the mechanism of action of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI, and the development of new methods for the synthesis of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI. In addition, further studies into the biochemical and physiological effects of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI could lead to new applications for the compound in drug discovery and biochemistry.
Méthodes De Synthèse
The synthesis of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI is a multi-step process. The first step involves the reaction of 3-chloro-2-methylindole with phenylboronic acid, in the presence of a base, to give the intermediate product 4-phenoxy-3-methylindole. This intermediate product is then reacted with trifluoromethyl iodide to give 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI.
Propriétés
IUPAC Name |
4-phenoxy-6-(trifluoromethyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)9-6-12-11(8-14(20)19-12)13(7-9)21-10-4-2-1-3-5-10/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMZNXDTAAYCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2OC3=CC=CC=C3)C(F)(F)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxy-6-(trifluoromethyl)indolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)





